molecular formula C38H48Cl2N4O4S B612075 RG7112 CAS No. 939981-39-2

RG7112

Cat. No.: B612075
CAS No.: 939981-39-2
M. Wt: 727.8 g/mol
InChI Key: QBGKPEROWUKSBK-QPPIDDCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RO-5045337 involves multiple steps, including the formation of the imidazole ring and the introduction of various substituents. The key steps include:

  • Formation of the imidazole ring through a condensation reaction.
  • Introduction of the chlorophenyl groups via a substitution reaction.
  • Addition of the tert-butyl and ethoxyphenyl groups through Friedel-Crafts alkylation.
  • Final coupling with the piperazine derivative .

Industrial Production Methods

Industrial production of RO-5045337 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

RO-5045337 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of RO-5045337 with modified functional groups, which can be used for further research and development .

Scientific Research Applications

RO-5045337 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the p53-MDM2 interaction and develop new inhibitors.

    Biology: Investigated for its effects on cell cycle regulation and apoptosis in cancer cells.

    Medicine: Under clinical trials for the treatment of various cancers, including solid tumors, leukemias, and sarcomas.

    Industry: Potential use in the development of new cancer therapies and diagnostic tools

Mechanism of Action

RO-5045337 exerts its effects by binding to MDM2, a protein that negatively regulates the tumor-suppressor protein p53. By inhibiting the MDM2-p53 interaction, RO-5045337 activates p53 signaling, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism makes it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

RO-5045337 is unique due to its high potency and selectivity for MDM2, as well as its ability to cross the blood-brain barrier. This makes it a valuable tool for both research and clinical applications .

Biological Activity

RG7112 is a small-molecule inhibitor of the MDM2 protein, which is a negative regulator of the tumor suppressor p53. By inhibiting MDM2, this compound aims to restore p53 activity, potentially leading to apoptosis in cancer cells. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various cancers, and relevant clinical findings.

This compound specifically binds to the p53-binding pocket of MDM2, preventing MDM2 from ubiquitinating p53. This inhibition stabilizes p53, allowing it to accumulate and activate downstream targets involved in cell cycle arrest and apoptosis. Key pathways activated by p53 include:

  • Cell Cycle Arrest : Induction of p21, a cyclin-dependent kinase inhibitor.
  • Apoptosis : Activation of pro-apoptotic genes such as PUMA and NOXA.

Efficacy in Glioblastoma

In a preclinical study involving 36 patient-derived glioblastoma cell lines, this compound demonstrated significant efficacy particularly in MDM2-amplified and TP53 wild-type models. The average IC50 values indicated a stark difference in sensitivity:

Cell Line TypeAverage IC50 (μM)
MDM2-amplified0.52
MDM4-amplified1.20
TP53 mutated21.90
TP53 wild-type7.70

The study highlighted that this compound effectively restored p53 activity, leading to increased expression of p21 and significant apoptosis in sensitive cell lines .

Pharmacokinetics

Pharmacokinetic studies demonstrated that this compound effectively crosses the blood-brain barrier and exhibits favorable distribution in tumor tissues. In mouse models, this compound was administered at a dose of 100 mg/kg, showing significant tumor growth reduction and increased survival rates in MDM2-amplified tumors .

Phase 1 Trial in Hematologic Malignancies

A Phase 1 open-label trial assessed this compound's safety and efficacy in patients with relapsed/refractory acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). Key findings included:

  • Patient Cohorts : 116 patients were enrolled; 96 in Stratum A (AML/ALL) and 20 in Stratum B (chronic lymphocytic leukemia).
  • Adverse Events : All patients experienced at least one adverse event; dose-limiting toxicities (DLTs) were reported.
  • Clinical Activity : Among 30 AML patients evaluated at the maximum tolerated dose (MTD), five met response criteria according to International Working Group standards .

The study also noted that clinical responses correlated with baseline MDM2 expression levels, particularly in TP53 wild-type leukemic cells where p53 target genes were induced .

Combination Therapy Studies

Combination studies involving this compound with other chemotherapeutics, such as doxorubicin, indicated heightened rates of severe neutropenia (60%) and thrombocytopenia (45%). These findings suggest that while combination therapies may enhance efficacy, they also increase the risk of significant hematological toxicity .

Case Studies

Several case studies have documented individual patient responses to this compound. For instance, one patient with TP53 mutation exhibited clinical activity following treatment with this compound, highlighting its potential even in genetically diverse populations .

Properties

IUPAC Name

[(4S,5R)-2-(4-tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethylimidazol-1-yl]-[4-(3-methylsulfonylpropyl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H48Cl2N4O4S/c1-8-48-33-26-29(36(2,3)4)14-19-32(33)34-41-37(5,27-10-15-30(39)16-11-27)38(6,28-12-17-31(40)18-13-28)44(34)35(45)43-23-21-42(22-24-43)20-9-25-49(7,46)47/h10-19,26H,8-9,20-25H2,1-7H3/t37-,38+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGKPEROWUKSBK-QPPIDDCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(C)(C)C)C2=NC(C(N2C(=O)N3CCN(CC3)CCCS(=O)(=O)C)(C)C4=CC=C(C=C4)Cl)(C)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)C(C)(C)C)C2=N[C@@]([C@@](N2C(=O)N3CCN(CC3)CCCS(=O)(=O)C)(C)C4=CC=C(C=C4)Cl)(C)C5=CC=C(C=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H48Cl2N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60240182
Record name RO-5045337
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60240182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

727.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939981-39-2
Record name RO-5045337
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0939981392
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RO-5045337
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14793
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name RO-5045337
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60240182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RO-5045337
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8MI0X869M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.